molecular formula C8H4FN3O B11763934 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile

6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B11763934
M. Wt: 177.14 g/mol
InChI Key: MMVKNQJZOLWLJL-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitrile groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can inhibit the activity of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4FN3O

Molecular Weight

177.14 g/mol

IUPAC Name

6-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C8H4FN3O/c9-6-1-4(3-10)5-2-7(13)12-8(5)11-6/h1H,2H2,(H,11,12,13)

InChI Key

MMVKNQJZOLWLJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2C#N)F

Origin of Product

United States

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